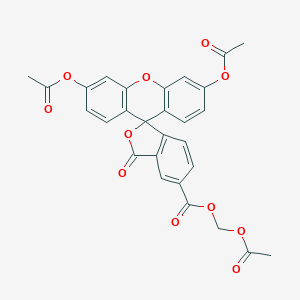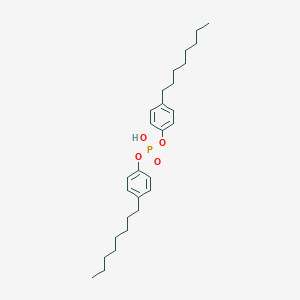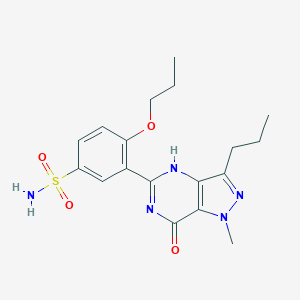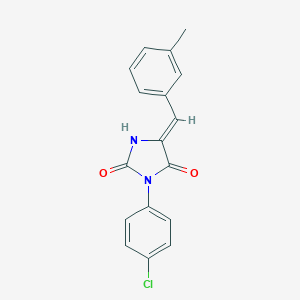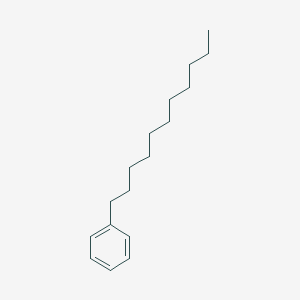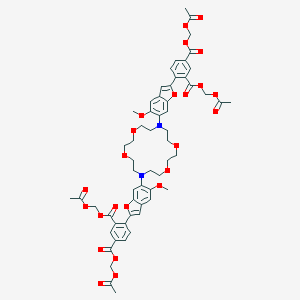
1-(Acetylthiomethyl)cyclopropaneacetonitrile
Overview
Description
1-(Acetylthiomethyl)cyclopropaneacetonitrile is a chemical compound used as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols, which are potent LTD4 antagonists .
Synthesis Analysis
The synthesis of this compound involves a reaction with triethylamine in ethanol, water, N,N-dimethyl-formamide, and toluene. The process includes several steps and conditions, such as cooling to -15° C and heating to 35° C .Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . The exact chemical reactions it undergoes in this process are not specified in the search results.Physical And Chemical Properties Analysis
The molecular weight of this compound is 169.24 . Other physical and chemical properties like boiling point, melting point, solubility, and stability are not available in the search results .Scientific Research Applications
Synthesis and Chemical Reactions
- Cyclopropanes, including derivatives synthesized from compounds similar to 1-(Acetylthiomethyl)cyclopropaneacetonitrile, are crucial in organic synthesis. For example, a study demonstrated the base-promoted cyclodimerization of 1,1-dicyano-2-aryl-3-benzoylcyclopropanes in acetonitrile, leading to novel polyfunctionalized polycyclic compounds. This showcases the potential for generating complex structures from simpler cyclopropane derivatives (Ying Han et al., 2014).
- The synthesis of cyclopropane-based sugar derivatives as novel glycosyl donors for stereoselective synthesis highlights the versatility of cyclopropane compounds in synthesizing biologically relevant molecules (Q. Tian et al., 2010).
Catalysis and Chemical Transformations
- Cyclopropane derivatives serve as intermediates in various catalytic processes, including the Beckmann rearrangement catalyzed by cyclopropenium ions. This application underscores the role of cyclopropane structures in facilitating efficient and selective chemical transformations (V. Srivastava et al., 2010).
Material Science and Supramolecular Chemistry
- In supramolecular chemistry, cyclopropane-containing compounds interact with metal complexes to form self-assembled structures. These interactions are crucial for developing materials with specific optical and chemical properties, as demonstrated by the acid-driven adducts formed by cyclam-cored dendrimers and cyanide metal complexes (Giacomo Bergamini et al., 2004).
Advanced Organic Synthesis
- The development of chiral cyclopropane units for synthesizing conformationally restricted analogues of biologically active compounds illustrates the importance of cyclopropane derivatives in medicinal chemistry. These compounds provide a platform for studying bioactive conformations and potentially improving pharmacological activity (Yuji Kazuta et al., 2002).
Mechanism of Action
Target of Action
1-(Acetylthiomethyl)cyclopropaneacetonitrile is primarily used as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds are known to be potent antagonists of Leukotriene D4 (LTD4), a mediator of inflammation in the body .
Mode of Action
It is known to be involved in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds, in turn, act as potent LTD4 antagonists, blocking the action of LTD4 and thereby reducing inflammation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds, once synthesized, can interfere with the leukotriene pathway by acting as LTD4 antagonists .
Result of Action
The primary result of the action of this compound is the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds are potent LTD4 antagonists, and their presence can lead to a reduction in inflammation .
properties
IUPAC Name |
S-[[1-(cyanomethyl)cyclopropyl]methyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-7(10)11-6-8(2-3-8)4-5-9/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKQJRWEYCKICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


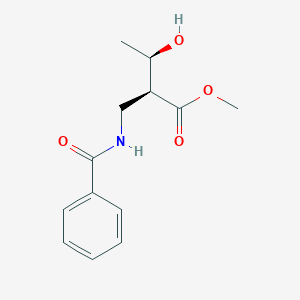
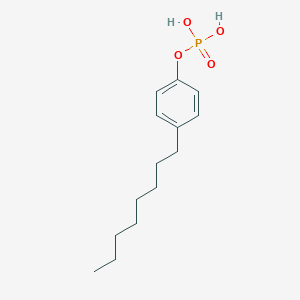
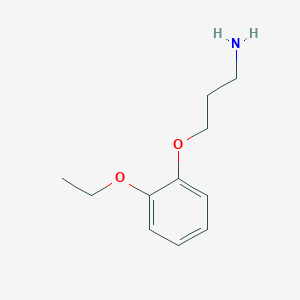
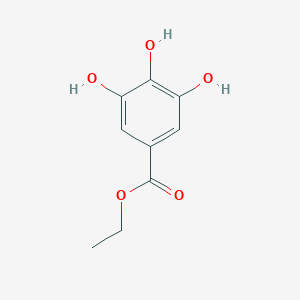
![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)
